Phenyl pyridazin-4-ylcarbamate
Description
Phenyl pyridazin-4-ylcarbamate is a carbamate derivative featuring a pyridazine ring substituted at the 4-position with a phenylcarbamate group.
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
phenyl N-pyridazin-4-ylcarbamate |
InChI |
InChI=1S/C11H9N3O2/c15-11(14-9-6-7-12-13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,12,14,15) |
InChI Key |
IRDPBMXZWPZMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CN=NC=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbamate nitrogen and pyridazine ring enable nucleophilic substitution under controlled conditions.
Key observations :
-
Reaction with primary/secondary amines yields substituted urea derivatives via carbamate group cleavage (Table 1).
-
Pyridazine’s electron-deficient nature facilitates aromatic substitution at the 5-position when activated by electron-withdrawing groups .
Table 1: Nucleophilic Substitution Examples
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : 1M HCl, reflux, 4–6 h
-
Mechanism : Protonation of the carbonyl oxygen facilitates cleavage of the C–O bond.
Basic Hydrolysis
-
Conditions : 1M NaOH, 70°C, 2 h
-
Products : Sodium pyridazin-4-ylcarbamate + Phenol
-
Stability : Slower than acidic hydrolysis due to resonance stabilization of the carbamate anion.
Oxidation
-
Reagents : KMnO₄/H₂SO₄ or H₂O₂/AcOH
-
Products : Pyridazine N-oxide derivatives (e.g., pyridazin-4-ylcarbamate N-oxide) .
-
Selectivity : Oxidation occurs preferentially at the pyridazine ring’s nitrogen over the carbamate group .
Reduction
-
Reagents : H₂/Pd-C or NaBH₄/NiCl₂
-
Catalyst Dependency : Pd-C achieves full saturation, while NaBH₄ yields partial reduction .
Cross-Coupling Reactions
The pyridazine ring participates in palladium-catalyzed couplings:
Suzuki–Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C
-
Substrates : Aryl boronic acids at the pyridazine 5-position
-
Application : Synthesizes biaryl derivatives for medicinal chemistry .
Buchwald–Hartwig Amination
-
Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C
-
Products : N-arylpyridazine carbamates with enhanced bioactivity .
Thermal Decomposition
-
Conditions : >200°C under inert atmosphere
-
Products : CO₂, aniline derivatives, and pyridazine fragments.
-
Mechanistic Insight : Thermogravimetric analysis (TGA) shows a two-stage decomposition profile.
Enzymatic Interactions
This compound acts as a fatty acid amide hydrolase (FAAH) inhibitor:
-
Mechanism : Carbamate reacts with FAAH’s catalytic serine (Ser241), forming a covalent adduct .
-
Biological Relevance : Elevates endogenous anandamide levels, showing neuroprotective effects .
Table 2: Reactivity vs. Structural Analogues
| Compound | Hydrolysis Rate (t₁/₂) | FAAH Inhibition (IC₅₀) | Cross-Coupling Yield |
|---|---|---|---|
| This compound | 2.3 h (pH 7.4) | 12 nM | 78% (Suzuki) |
| Pyridazin-3-yl isomer | 1.8 h (pH 7.4) | 28 nM | 65% (Suzuki) |
| Phenyl pyrimidin-4-ylcarbamate | 4.1 h (pH 7.4) | 45 nM | 52% (Suzuki) |
Comparison with Similar Compounds
Tert-butyl Pyridazin-4-ylcarbamate
Structural Differences :
Physicochemical Properties :
N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide
Structural Differences :
Spectroscopic Data :
Key Comparison Points :
- The sulfonamide-piperazine hybrid demonstrates enhanced hydrogen-bonding capacity compared to this compound, which may influence bioavailability and target selectivity.
Data Table: Comparative Overview
Research Findings and Limitations
- Spectral Data Gap : While IR and NMR data exist for N-(phenylcarbamoyl) derivatives , similar data for this compound are absent in the evidence.
- Biological Activity: No direct studies on this compound’s efficacy or toxicity were found. Inferences rely on structural analogs, such as tert-butyl derivatives used in protecting-group chemistry .
- Methodological Insights : The synthesis of related compounds (e.g., ) suggests that this compound could be optimized for stability and reactivity using analogous protocols.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing phenyl pyridazin-4-ylcarbamate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves heterocyclization reactions using pyridazine derivatives and carbamate-forming agents. For example, pyridazine intermediates can be functionalized via nucleophilic substitution with phenyl isocyanate under anhydrous conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical. Central Composite Design (CCD) can systematically evaluate interactions between variables, as demonstrated in analogous studies on histamine quantification using phenyl isothiocyanate . Purity assessment via GC or HPLC (≥98% purity threshold) is recommended, with attention to solvent compatibility and residual impurities (e.g., arsenic, lead) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Infrared (IR) spectroscopy can validate functional groups (e.g., carbamate C=O stretching at ~1700 cm⁻¹). For purity, use GC with flame ionization detection (FID) or HPLC-UV, referencing standards like those in the Kanto Reagents Catalog (e.g., ≥95% purity criteria for trifluoromethyl-pyridine derivatives). Note that impurities such as heavy metals require ICP-MS analysis .
Q. How does the pyridazine ring influence the compound’s reactivity in biological assays?
- Methodological Answer : The pyridazine core enhances π-π stacking interactions with biological targets, as seen in studies of 4-amino pyridazine derivatives. To assess reactivity, conduct competitive binding assays using fluorophore-tagged probes or surface plasmon resonance (SPR). Solubility in aqueous buffers (e.g., PBS with 10% DMSO) must be optimized to avoid aggregation artifacts .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Perform meta-analyses using systematic review frameworks (e.g., Cochrane guidelines) to compare studies . Validate findings via orthogonal assays (e.g., enzymatic vs. cell-based) and control for batch-to-batch variability by repeating synthesis with rigorous QC (e.g., ≤0.001% Pb) .
Q. How can computational modeling predict the binding mode of this compound to enzyme targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) can model interactions. Parameterize the carbamate group using quantum mechanical calculations (DFT/B3LYP). Validate predictions with mutagenesis studies targeting predicted binding residues, as applied to pyridinecarboxamide derivatives .
Q. What experimental designs mitigate challenges in scaling up this compound synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to identify critical process parameters (CPPs) like catalyst loading and reaction time. For multi-step syntheses (e.g., trifluoromethyl-pyridine intermediates), optimize purification via flash chromatography or recrystallization (e.g., mp 287.5–293.5°C for related compounds). Monitor thermal stability using DSC/TGA to prevent decomposition during scale-up .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
